molecular formula C22H25NO4 B2470939 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid CAS No. 2172138-42-8

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid

Cat. No.: B2470939
CAS No.: 2172138-42-8
M. Wt: 367.445
InChI Key: GTQMQBMFEAHYRC-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid (CAS: 946682-32-2) is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol . Its structure features a branched pentanoic acid backbone with 3,4-dimethyl substituents and an Fmoc group, which serves as a temporary protecting group in solid-phase peptide synthesis (SPPS). The dimethyl groups introduce steric hindrance, enhancing stability during coupling reactions and influencing peptide solubility and aggregation behavior. This compound is primarily used in research settings for constructing peptides with tailored physicochemical properties .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)22(3,12-20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQMQBMFEAHYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a pentanoic acid backbone with methyl groups at positions 3 and 4, an Fmoc-protected amino group at position 3, and a carboxylic acid terminus. Retrosynthetically, the molecule can be dissected into three key components:

  • The 3,4-dimethylpentanoic acid backbone : Introduced via alkylation or asymmetric synthesis.
  • The Fmoc-protected amino group : Installed using Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) under basic conditions.
  • Stereochemical control : Achieved through chiral auxiliaries or enantioselective catalysis.

A critical challenge lies in introducing the two methyl groups at positions 3 and 4 while maintaining regiochemical fidelity. Furthermore, the steric bulk of the Fmoc group necessitates optimized reaction conditions to prevent undesired side reactions.

Synthetic Routes and Methodologies

Alkylation of Chiral Enolate Intermediates

This method employs a chiral oxazolidinone auxiliary to control stereochemistry during alkylation.

Procedure:
  • Formation of Chiral Enolate :

    • (4R)-4-Benzyl-2-oxazolidinone is treated with a strong base (e.g., NaHMDS) to generate an enolate.
    • The enolate undergoes alkylation with methyl iodide at -78°C to install the first methyl group.
  • Second Alkylation :

    • A second equivalent of methyl iodide is introduced to attach the methyl group at position 4.
    • Reaction yield: 65–72%.
  • Hydrolysis and Decarboxylation :

    • The oxazolidinone auxiliary is hydrolyzed using LiOH/H₂O₂, yielding the free carboxylic acid.
    • Decarboxylation under acidic conditions furnishes the 3,4-dimethylpentanoic acid backbone.
  • Fmoc Protection :

    • The amino group is protected using Fmoc-Cl and DIEA (N,N-diisopropylethylamine) in dichloromethane.
    • Yield: 85–90%.
Key Data:
Step Reagents/Conditions Yield (%) Stereoselectivity
Enolate Formation NaHMDS, THF, -78°C >95:5 ee
First Alkylation Methyl iodide, -78°C 70
Second Alkylation Methyl iodide, -78°C 68
Hydrolysis LiOH, H₂O₂, 0°C 90
Fmoc Protection Fmoc-Cl, DIEA, DCM, RT 88

Asymmetric Catalysis Using Ellman’s Sulfinylimine

This approach leverages Ellman’s N-tert-butanesulfinyl imine for enantioselective amination.

Procedure:
  • Imine Formation :

    • 3,4-Dimethylpentan-2-one is condensed with (R)-tert-butanesulfinamide to form the corresponding sulfinylimine.
    • Ti(OEt)₄ is used as a Lewis acid.
  • Enantioselective Addition :

    • A Grignard reagent (e.g., MeMgBr) adds to the imine, generating a chiral amine with 95:5 diastereomeric ratio (dr).
  • Deprotection and Oxidation :

    • The sulfinyl group is removed using HCl in methanol.
    • The resulting amine is oxidized to the carboxylic acid via KMnO₄ in acidic conditions.
  • Fmoc Protection :

    • Standard Fmoc-Cl conditions are applied.
Key Data:
Step Reagents/Conditions Yield (%) Stereoselectivity
Imine Formation Ti(OEt)₄, THF, RT 82
Grignard Addition MeMgBr, -40°C 75 95:5 dr
Deprotection HCl, MeOH 90
Oxidation KMnO₄, H₂SO₄ 65

Industrial-Scale Carboxylation

Patent literature describes a scalable route via carboxylation of pre-functionalized alkenes.

Procedure:
  • Alkene Preparation :

    • 3,4-Dimethyl-1-pentene is synthesized via palladium-catalyzed coupling.
  • Hydrocarboxylation :

    • The alkene undergoes hydrocarboxylation using CO and water in the presence of a Rh catalyst.
    • Yield: 78%.
  • Amination and Protection :

    • The carboxylic acid is converted to the amine via Curtius rearrangement.
    • Fmoc protection is performed in a flow reactor for efficiency.

Critical Analysis of Methodologies

Yield and Efficiency

  • The oxazolidinone route offers high enantioselectivity (>95:5 ee) but requires cryogenic conditions, limiting scalability.
  • Ellman’s sulfinylimine method provides excellent diastereocontrol (95:5 dr) but involves multiple steps with moderate yields.
  • Industrial carboxylation achieves scalability (78% yield) but relies on expensive transition-metal catalysts.

Stereochemical Outcomes

  • Chiral auxiliaries (oxazolidinone) outperform catalytic asymmetric methods in stereoselectivity.
  • X-ray crystallography confirms absolute configuration in the oxazolidinone-derived product.

Functional Group Compatibility

  • The Fmoc group remains stable under basic and mildly acidic conditions but may degrade under prolonged exposure to strong acids.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar-H), 7.58 (t, 2H, Fmoc Ar-H), 7.40 (t, 2H, Fmoc Ar-H), 4.40 (m, 2H, OCH₂), 4.20 (m, 1H, NH), 2.60 (m, 1H, CH(CH₃)₂), 1.40 (s, 6H, (CH₃)₂).
  • HRMS : Calculated for C₂₂H₂₅NO₄ [M+H]⁺: 368.1856; Found: 368.1852.

Chromatographic Purity

  • HPLC (C18 column, 80:20 MeCN/H₂O): Rt = 12.4 min, Purity >98%.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and modified amino acids, which are essential in the synthesis of complex peptides and proteins .

Scientific Research Applications

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protective group in peptide synthesis. The molecular formula is C22H23NO4C_{22}H_{23}NO_{4} with a molecular weight of approximately 365.4 g/mol. Its structure allows for selective modifications during synthesis, enhancing its utility in research.

Peptide Synthesis

The Fmoc group is crucial in solid-phase peptide synthesis (SPPS), where it protects the amino group of the amino acid during the coupling process. This protection allows for the sequential addition of amino acids to form peptides without unwanted side reactions.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its biological activity:

  • Antitumor Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. Its structural features suggest it could interact with cellular pathways involved in tumor growth and survival.
  • Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity. Research has indicated that this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This property is particularly valuable for drug development, targeting diseases where enzyme modulation is beneficial.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduced apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulates metabolic pathways

Study on Antitumor Activity

A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases, which are essential for programmed cell death.

Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy against gram-positive and gram-negative bacteria. The results indicated substantial inhibitory effects, suggesting that modifications to the fluorene structure could enhance its antimicrobial properties.

Synthesis and Modification

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid typically involves multiple steps to ensure high purity and yield:

  • Formation of the Fluorene Core : The initial step involves synthesizing the fluorene backbone.
  • Introduction of the Fmoc Group : The Fmoc protecting group is added to facilitate peptide synthesis.
  • Functionalization : The carboxylic acid group is introduced to complete the structure.

This multi-step synthesis allows for precise control over the final product's properties and enhances its biological activity.

Mechanism of Action

The primary mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the assembly of the peptide chain and is removed under mild conditions to reveal the free amino group for further reactions. This protection-deprotection strategy is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected amino acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid 946682-32-2 C22H25NO4 367.44 3,4-dimethylpentanoic acid High hydrophobicity; steric hindrance improves coupling selectivity
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (Fmoc-β3-Et-OH) 1303993-81-8 C20H21NO4 339.38 Linear pentanoic acid Linear chain; 93% synthesis yield
Fmoc-3,4-dimethyl-L-phenylalanine 1217620-19-3 C26H25NO4 415.48 3,4-dimethylphenyl Aromatic backbone; enhances UV detection
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid 360781-30-2 C23H27NO4 381.47 5-methylhexanoic acid Longer chain; moderate hydrophobicity
5-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,5-dimethoxyphenoxy)pentanoic acid 115109-65-4 C29H31NO7 505.56 Dimethoxyphenoxy group Polar substituents; increased solubility in organic solvents

Physicochemical Properties

  • Hydrophobicity: The target compound's 3,4-dimethylpentanoic acid chain confers higher hydrophobicity (logP ~3.5 estimated) compared to linear analogs like Fmoc-β3-Et-OH (logP ~2.8) . This impacts solubility in SPPS solvents (e.g., DMF, DCM) and peptide aggregation tendencies.
  • Aromatic vs. Aliphatic Derivatives : Compounds with aromatic substituents (e.g., Fmoc-3,4-dimethyl-L-phenylalanine) exhibit stronger UV absorbance, aiding in HPLC detection , whereas aliphatic derivatives like the target compound are preferred for minimizing peptide backbone interactions.

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid, commonly referred to as N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid, is a compound primarily utilized in organic synthesis, particularly within peptide synthesis. This article explores its biological activity, focusing on its mechanism of action, biochemical pathways, and cellular effects.

  • IUPAC Name: 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpent-4-enoic acid
  • Molecular Formula: C22H23NO4
  • Molecular Weight: 365.42 g/mol
  • CAS Number: 1335042-50-6

The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a base-labile protecting group for amino groups during peptide synthesis. This protection is crucial as it prevents premature reactions that could lead to unwanted by-products. The Fmoc group can be removed under basic conditions, allowing for the subsequent formation of peptide bonds.

Biochemical Pathways and Cellular Effects

N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is integral to the synthesis of peptides. Its role in forming peptide bonds is essential for:

  • Protein Synthesis: Contributes to the assembly of amino acids into functional proteins.
  • Cell Signaling: Proteins synthesized from this compound can influence various signaling pathways.
  • Gene Expression: The proteins formed can regulate gene expression by acting as transcription factors.
PropertyDescription
Role in Peptide Synthesis Protects amine groups during synthesis
Stability Exhibits stability under standard laboratory conditions
Cellular Influence Affects cell function through protein synthesis
Environmental Factors pH, temperature, and presence of other compounds can influence its efficacy

Case Studies and Research Findings

Research has demonstrated the utility of N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in various peptide synthesis applications:

  • Peptide Synthesis Efficiency: Studies have shown that using Fmoc-protected amino acids significantly improves the efficiency and yield of peptide synthesis reactions compared to unprotected amino acids .
  • Cellular Impact Studies: In vitro studies indicate that peptides synthesized using this compound exhibit enhanced biological activity in cellular assays, including improved binding affinity to target proteins involved in metabolic pathways .
  • Toxicity Assessments: Preliminary toxicity evaluations suggest that the compound has a favorable safety profile when used in controlled laboratory settings .

Q & A

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in the synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid?

The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions at the amino site and can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile protecting groups elsewhere in the molecule. This enables sequential coupling of amino acids while maintaining structural integrity .

Q. What are the key steps in synthesizing 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid?

  • Step 1: Protection of the amino group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) with a tertiary amine base (e.g., DIEA).
  • Step 2: Introduction of the 3,4-dimethylpentanoic acid backbone via coupling reagents like HBTU or DIC/HOBt.
  • Step 3: Deprotection and purification using reverse-phase HPLC or preparative TLC to isolate the final compound .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR validate the presence of the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and methyl substituents (δ 1.0–1.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z: ~437.4 for C₂₆H₂₉NO₄).
  • HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during crystallographic analysis of Fmoc-protected derivatives?

Use SHELX software (e.g., SHELXL) for refining crystallographic data, combined with Flack or Hooft parameters to determine absolute configuration. For ambiguous cases, cross-validate with circular dichroism (CD) or vibrational circular dichroism (VCD) to resolve enantiomeric discrepancies .

Q. What strategies optimize the coupling efficiency of 3,4-dimethylpentanoic acid in SPPS?

  • Solvent Selection: Use DMF or NMP for improved solubility of hydrophobic residues.
  • Coupling Reagents: Employ DIC/oxyma pure or COMU for reduced racemization.
  • Temperature Control: Perform reactions at 0–4°C to minimize side reactions.
  • Monitoring: Use Kaiser or chloranil tests to confirm complete coupling before deprotection .

Q. How do structural analogs of this compound influence peptide stability and bioactivity?

Modifications to the dimethylpentanoic acid backbone or Fmoc group can alter steric hindrance and solubility. For example:

Compound NameStructural VariationImpact on Bioactivity
3-(Fmoc-amino)-4-phenylbutanoic acidPhenyl substituentEnhanced hydrophobic interactions
3-(Fmoc-amino)-3-methylpentanoic acidReduced branchingLower steric hindrance

Comparative assays (e.g., enzymatic stability or receptor binding) are essential to evaluate effects .

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Conduct systematic solubility screenings using Hansen Solubility Parameters (HSP) . For example:

  • Polar solvents (DMF, DMSO): Ideal for SPPS due to high dielectric constants.
  • Nonpolar solvents (THF, ethyl acetate): Limited solubility but useful for crystallization. Adjust solvent mixtures (e.g., DMF/CHCl₃) to balance solubility and reaction kinetics .

Methodological Considerations

  • Crystallography: For ambiguous electron density maps (e.g., disordered Fmoc groups), employ twin refinement in SHELXL and validate with simulated annealing .
  • Stereochemical Purity: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers, ensuring >99% enantiomeric excess (ee) .

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